molecular formula C12H12BrNO3 B8763028 Methyl 3-bromo-5-(2-oxopyrrolidin-1-yl)benzoate CAS No. 537657-85-5

Methyl 3-bromo-5-(2-oxopyrrolidin-1-yl)benzoate

Cat. No. B8763028
Key on ui cas rn: 537657-85-5
M. Wt: 298.13 g/mol
InChI Key: WRFQNDBJDCJCEW-UHFFFAOYSA-N
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Patent
US07253198B2

Procedure details

To a solution of 3-bromo-5-(4-chloro-butanoylamino)-benzoic acid methyl ester (D13) (530 mg, 1.6 mmol, 1 equiv) in THF (5 ml) at room temperature was added NaH (60% in mineral oil, 64 mg, 1.7 mmol, 1.1 equiv) and the resulting mixture was stirred at room temperature for 2 h. H2O was then added and the resulting mixture was diluted with AcOEt. The two layers were separated and the organic phase dried over MgSO4 and concentrated in vacuo to give 3-bromo-5-(2-oxo-pyrrolidin-1-yl)-benzoic acid methyl ester (D9a) (361 mg, 76%) as a yellow solid. [M−H]-296.3, RT=2.49.
Name
3-bromo-5-(4-chloro-butanoylamino)-benzoic acid methyl ester
Quantity
530 mg
Type
reactant
Reaction Step One
Name
Quantity
64 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[C:8]([NH:10][C:11](=[O:16])[CH2:12][CH2:13][CH2:14]Cl)[CH:7]=[C:6]([Br:17])[CH:5]=1.[H-].[Na+].O>C1COCC1.CCOC(C)=O>[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[C:8]([N:10]2[CH2:14][CH2:13][CH2:12][C:11]2=[O:16])[CH:7]=[C:6]([Br:17])[CH:5]=1 |f:1.2|

Inputs

Step One
Name
3-bromo-5-(4-chloro-butanoylamino)-benzoic acid methyl ester
Quantity
530 mg
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)NC(CCCCl)=O)Br)=O
Name
Quantity
64 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The two layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C1=CC(=CC(=C1)N1C(CCC1)=O)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 361 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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